3-(Trifluoromethyl)cyclohexanone
Description
Significance of the Trifluoromethyl Moiety in Organic Synthesis and Medicinal Chemistry
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and organic synthesis due to its profound impact on the physicochemical and biological properties of molecules. mdpi.commdpi.com Its high electronegativity, comparable to that of chlorine, and significant lipophilicity make it a valuable functional group for modifying drug candidates. wikipedia.org The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com This is attributed to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry, which resists metabolic oxidation. mdpi.com Consequently, the trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups to fine-tune the electronic and steric properties of a lead compound. wikipedia.org Notable drugs containing this moiety include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
Strategic Importance of Cyclohexanone (B45756) Scaffolds in Organic Chemistry
Cyclohexanone and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. pearson.comalphachem.biz The cyclohexanone framework is prevalent in numerous bioactive compounds and is a key intermediate in the industrial production of materials like nylon. alphachem.bizontosight.ai Its reactivity, centered around the carbonyl group and the adjacent α-carbons, allows for a multitude of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and enolate chemistry. pearson.com This versatility makes the cyclohexanone scaffold a valuable platform for constructing carbocyclic and heterocyclic systems found in many FDA-approved drugs. nih.gov The ability to readily functionalize the cyclohexanone ring enables chemists to systematically explore chemical space and optimize the properties of target molecules.
Overview of Research Evolution Pertaining to Fluorinated Cyclic Ketones
Research into fluorinated cyclic ketones has been driven by the desire to combine the beneficial properties of both the fluorine atom and the cyclic ketone scaffold. scispace.comresearchgate.net Early research focused on developing synthetic methods to introduce fluorine or fluorinated groups into cyclic ketones. rsc.org A significant area of investigation has been the synthesis and reactivity of α-fluorinated ketones, where the fluorine atom is directly attached to the carbon adjacent to the carbonyl group. acs.orgnih.gov More recently, attention has expanded to the synthesis of ketones with fluorine atoms at more distant positions (distal fluorination), which presents a greater synthetic challenge. sioc-journal.cncas.cn The development of new fluorinating reagents, such as Selectfluor®, has been instrumental in advancing this field, allowing for more controlled and selective fluorination reactions. scispace.comsapub.org Studies have also delved into the unique keto-enol tautomerism and hydration tendencies of these compounds, which are influenced by the strong electron-withdrawing nature of the trifluoromethyl group. researchgate.netsapub.org
Current Challenges and Emerging Opportunities in the Field
Despite significant progress, the synthesis of fluorinated cyclic ketones, particularly those with complex substitution patterns, continues to present challenges. Key difficulties include achieving high regioselectivity and stereoselectivity in fluorination reactions. acs.orgcas.cn The synthesis of distally fluorinated ketones remains less developed compared to their α-fluorinated counterparts. sioc-journal.cncas.cn Furthermore, the harsh conditions sometimes required for fluorination can be incompatible with sensitive functional groups, limiting the accessible molecular diversity. nih.gov
However, these challenges also create opportunities for innovation. There is a growing demand for new, milder, and more selective fluorination methods. hovione.com The development of catalytic enantioselective methods for the synthesis of chiral fluorinated ketones is a particularly active area of research, as these compounds are valuable building blocks for pharmaceuticals. acs.orgnih.gov The unique reactivity of fluorinated ketones also opens up avenues for the discovery of novel chemical transformations. As our understanding of the properties and reactivity of these compounds deepens, so too will their applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comrsc.org
Interactive Data Tables
Table 1: Physicochemical Properties of 3-(Trifluoromethyl)cyclohexanone
| Property | Value | Source |
| Molecular Formula | C7H9F3O | sigmaaldrich.comthermofisher.com |
| Molecular Weight | 166.14 g/mol | sigmaaldrich.com |
| Appearance | Clear colorless to yellow liquid | thermofisher.com |
| Density | 1.212 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.400 | sigmaaldrich.com |
| Flash Point | 78.88 °C (174.0 °F) | sigmaaldrich.com |
| CAS Number | 585-36-4 | sigmaaldrich.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADNJOEQWBXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381408 | |
| Record name | 3-(trifluoromethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-36-4 | |
| Record name | 3-(trifluoromethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Trifluoromethyl Cyclohexanone and Analogues
Direct and Indirect Trifluoromethylation Protocols for Cyclohexanone (B45756) Systems
The direct introduction of a trifluoromethyl group onto a pre-existing cyclohexanone scaffold can be achieved through nucleophilic, electrophilic, or radical pathways. Each approach utilizes distinct reagents and reaction mechanisms to achieve the desired transformation.
Nucleophilic Trifluoromethylation Strategies utilizing Fluorinated Reagents
Nucleophilic trifluoromethylation is a widely employed strategy that involves the reaction of a nucleophilic "CF3⁻" equivalent with the electrophilic carbonyl carbon of a cyclohexanone. The most common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent. arkat-usa.orgbeilstein-journals.org This reagent requires an activator, typically a source of fluoride (B91410) ions like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF), to generate the active trifluoromethyl anion. arkat-usa.orgnih.gov The reaction with a ketone substrate initially yields a trifluoromethylated O-silylated hemiacetal, which upon acidic hydrolysis, provides the corresponding trifluoromethylated tertiary alcohol. arkat-usa.orgsemanticscholar.org
More recently, fluoroform (HCF₃), a potent greenhouse gas, has been explored as an atom-economical and low-cost source for the trifluoromethyl anion. beilstein-journals.orgnih.gov Taming HCF₃ for nucleophilic trifluoromethylation is challenging due to the instability of the generated CF3⁻ anion, which can decompose into difluorocarbene. beilstein-journals.orgnih.gov However, systems utilizing potassium hexamethyldisilazide (KHMDS) in conjunction with solvents like triglyme (B29127) have proven effective for the trifluoromethylation of esters to produce trifluoromethyl ketones in good yields. beilstein-journals.org These DMF-free systems stabilize the CF3⁻ anion by creating sterically demanding cationic species that prevent decomposition. nih.gov
| Reagent/System | Activator/Base | Substrate Type | Product Type | Reference |
| TMSCF₃ (Ruppert's Reagent) | CsF (catalytic) | Polycyclic Ketones | Trifluoromethyl O-silylated products | arkat-usa.org |
| TMSCF₃ (Ruppert's Reagent) | TBAF (catalytic) | Cyclohexanones | Trifluoromethyl alcohol | nih.gov |
| HCF₃ (Fluoroform) | KHMDS | Methyl Esters | Trifluoromethyl ketones | beilstein-journals.orgnih.gov |
Electrophilic Trifluoromethylation Approaches
In contrast to the nucleophilic approach, electrophilic trifluoromethylation involves the reaction of an enolate or enol ether derived from cyclohexanone with an electrophilic "CF3⁺" source. This method allows for the formation of α-trifluoromethyl ketones. The development of stable and reactive electrophilic trifluoromethylating agents has been a significant area of research.
Prominent among these are hypervalent iodine reagents, such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one), and sulfonium (B1226848) salts, like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). beilstein-journals.orgconicet.gov.aracs.org The reaction of a silyl (B83357) enol ether of a ketone with these reagents can provide the desired α-trifluoromethylated product. acs.org However, early methods sometimes required harsh conditions, such as high temperatures in DMF, to achieve moderate yields. acs.org The reactivity of the enolate often needs to be moderated to achieve a successful reaction with the electrophilic reagent. acs.org Newer generations of reagents, including those merging hypervalent iodine and sulfoximine (B86345) chemistry, continue to improve the stability, reactivity, and scope of electrophilic trifluoromethylation. rsc.org
| Reagent Class | Example Reagent | Substrate | Typical Product | Reference |
| Hypervalent Iodine | Togni's Reagent | Silyl Enol Ethers, β-Ketoesters | α-Trifluoromethyl Ketone | conicet.gov.arrsc.org |
| Dibenzoheterocyclic Salts | Umemoto's Reagent | Silyl Enol Ethers | α-Trifluoromethyl Ketone | acs.org |
Radical Trifluoromethylation Methods
Radical trifluoromethylation introduces the CF3 group via a trifluoromethyl radical (•CF3). This approach has gained traction due to the development of mild methods for generating •CF3 radicals, which are compatible with a wide range of functional groups. rsc.orgacs.org Modern methods often employ photoredox catalysis. For instance, a ruthenium photocatalyst can be used with trifluoromethanesulfonyl chloride in the presence of light to generate the •CF3 radical. acs.org
Another mild approach uses sodium trifluoromethanesulfinate (the Langlois reagent) in combination with an oxidant like tert-butylhydroperoxide. acs.org These methods are particularly valuable for the late-stage functionalization of complex molecules. acs.org The electron-deficient •CF3 radical can then react with suitable cyclohexanone derivatives, such as enol ethers, to install the trifluoromethyl group. nih.gov
Cyclization and Annulation Reactions in the Formation of Trifluoromethylated Cyclohexanones
An alternative to direct trifluoromethylation is the construction of the trifluoromethylated cyclohexanone ring itself through cyclization reactions. This approach builds the core structure with the trifluoromethyl group already incorporated in one of the starting materials.
Robinson Annulation Pathways for Trifluoromethylated Cyclohexyl and Cyclohexenyl Derivatives
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgnrochemistry.com This methodology can be adapted to synthesize trifluoromethylated cyclohexenones by using a trifluoromethyl-containing substrate as either the Michael donor or acceptor. rsc.orgelectronicsandbooks.com
One specific pathway involves the synthesis of a 1,5-dione precursor bearing a trifluoromethyl group, which then undergoes a base-catalyzed intramolecular aldol reaction. rsc.orgelectronicsandbooks.com For example, a diketone such as 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione can be cyclized under basic conditions. rsc.orgelectronicsandbooks.com The use of a catalytic amount of potassium hydroxide (B78521) leads to the formation of a stable ketol, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. rsc.orgelectronicsandbooks.com This ketol is a direct precursor to the corresponding cyclohexenone derivative, which is the typical product of a Robinson annulation. rsc.orgelectronicsandbooks.com
| Precursor | Reaction Type | Key Reagent | Product | Reference |
| 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione | Intramolecular Aldol Condensation | Catalytic KOH | 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | rsc.orgelectronicsandbooks.com |
Domino Michael-Michael and Aldol-Aldol Reaction Sequences
Domino reactions, also known as cascade or tandem reactions, offer a highly efficient route to complex molecules by forming multiple bonds in a single synthetic operation without isolating intermediates. nih.govbeilstein-journals.org The construction of trifluoromethylated cyclohexanones can be envisioned through such sequences. For instance, a domino Michael-Michael reaction could theoretically be employed to construct the cyclohexanone ring.
While direct examples of domino Michael-Michael or Aldol-Aldol sequences for the specific synthesis of 3-(trifluoromethyl)cyclohexanone are not prominently reported, related multicomponent domino reactions highlight the potential of this strategy. For example, three-component cyclizations of ethyl trifluoropyruvate with methyl ketones and amino alcohols have been used to synthesize trifluoromethyl-substituted bicyclic γ-lactams. mdpi.com The mechanism involves an initial aldol reaction followed by cyclization, demonstrating how multiple bond-forming events can be orchestrated in one pot to build complex fluorinated heterocycles. mdpi.com Applying similar principles to appropriately designed di-nucleophiles and di-electrophiles could provide a convergent and efficient pathway to trifluoromethylated cyclohexanone systems.
Asymmetric Synthesis of Chiral this compound Derivatives
The creation of chiral centers in fluorinated molecules is of paramount importance, as the specific stereochemistry often dictates biological activity. The asymmetric synthesis of derivatives of this compound involves methodologies that can precisely control the three-dimensional arrangement of atoms around a stereogenic center.
Enantioselective Catalysis in the Construction of Stereogenic Centers
Enantioselective catalysis is a cornerstone of modern synthesis, enabling the production of single enantiomers of chiral compounds from prochiral starting materials. For derivatives of this compound, the key challenge is the enantioselective formation of the C3 stereocenter.
Several catalytic strategies have been developed to address this. Organocatalysis , using small organic molecules as catalysts, has emerged as a powerful tool. For instance, the asymmetric alkylation of α-fluorocyclic ketones has been achieved using cinchona alkaloid derivatives as phase-transfer catalysts, yielding products with high enantiomeric excess (ee). acs.org Another approach merges two catalytic cycles: a chiral anion phase-transfer cycle to activate the fluorinating agent (Selectfluor) and an enamine activation cycle using a protected amino acid. This dual-catalysis method has been successfully applied to the asymmetric fluorination of α-substituted cyclohexanones to generate quaternary fluorine-containing stereocenters with high enantioselectivity. nih.gov
Transition metal catalysis also offers robust solutions. Chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, achieving excellent enantioselectivity in environmentally benign solvents like ethanol. nih.gov Similarly, Zn/Prophenol-catalyzed Mannich reactions with fluorinated aromatic ketones provide direct enantio- and diastereoselective construction of β-fluoroamine motifs, which could be analogous to the C3-substituted cyclohexanone system. beilstein-journals.org
A direct and highly enantioselective synthesis of β-CF3-cyclohexanones has been achieved through a cascade Michael/aldol reaction catalyzed by cinchona alkaloid-based primary amines. nih.gov This method provides access to the target scaffold with excellent enantioselectivity (92-99% ee). nih.gov
| Catalyst Type | Reaction | Substrate Type | Key Feature | Ref |
| Cinchona Alkaloid (Primary Amine) | Cascade Michael/Aldol | 4,4,4-Trifluoroacetoacetates | High enantioselectivity (92-99% ee) for β-CF3-cyclohexanones. | nih.gov |
| Cinchona Alkaloid (Phase-Transfer) | Asymmetric Alkylation | α-Fluorocyclic ketones | Generates fluorinated quaternary stereocenters. | acs.org |
| Protected Amino Acid & Chiral Anion | Dual Catalysis Fluorination | α-Substituted cyclohexanones | Merges enamine and chiral anion phase-transfer catalysis. | nih.gov |
| Chiral Palladium Complex | Enantioselective Fluorination | β-Ketoesters | High enantioselectivity in green solvents. | nih.gov |
| Zn/Prophenol Complex | Asymmetric Mannich Reaction | Fluorinated aromatic ketones | Constructs β-fluoroamines with high stereoselectivity. | beilstein-journals.org |
Diastereoselective Synthetic Routes and Control of Stereochemistry
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. For derivatives of this compound that may have additional substituents, diastereoselective routes are essential for accessing a single, desired stereoisomer.
One powerful strategy is the diastereoselective reduction of a substituted cyclohexanone precursor. The reduction of the ketone functionality can be influenced by existing stereocenters on the ring. Studies on the reduction of substituted cyclohexanones using various hydride reagents, such as diisobutylaluminium phenoxides, have shown that the diastereoselectivity is dependent on factors like temperature and the electronic and steric properties of both the substrate and the reagent. nih.gov
Cascade reactions are particularly effective for establishing multiple stereocenters in a single operation. A cascade inter-intramolecular double Michael reaction of curcumins with arylidenemalonates, for example, yields highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govrsc.org The stereochemical outcome is determined during the intramolecular cyclization step. Similarly, organocatalytic Robinson annulation sequences can establish two stereocenters with high diastereomeric ratios (up to 20:1 dr). nih.gov
Furthermore, visible-light-induced radical cascade reactions have been employed for the trifluoromethylation, sulfuration, and cyclization of 1,6-enynes, producing complex heterocyclic structures with high diastereoselectivity. cas.cn These advanced methods highlight the potential for creating multiple stereocenters with high control in systems analogous to substituted 3-(trifluoromethyl)cyclohexanones.
| Method | Key Transformation | Stereochemical Control | Example Outcome | Ref |
| Hydride Reduction | Ketone Reduction | Diastereoselective | Influenced by substituents and reagents. | nih.gov |
| Cascade Double Michael Reaction | Cyclohexanone formation | Excellent diastereoselectivity | Formation of highly functionalized cyclohexanones. | nih.govrsc.org |
| Organocatalytic Robinson Annulation | Fluorocyclohexenone synthesis | High dr (up to 20:1) and ee | Establishes two stereocenters simultaneously. | nih.gov |
| Radical Cascade Cyclization | Trifluoromethylation/Cyclization | High diastereoselectivity | Forms three new bonds and multiple stereocenters. | cas.cn |
Chirality Transfer Mechanisms in Fluorinated Cyclic Systems
The mechanism by which chirality is transferred from a catalyst to a substrate is fundamental to understanding and improving asymmetric reactions. In the synthesis of chiral fluorinated cyclic systems, this transfer often involves the formation of a transient, ordered transition state where the catalyst dictates the facial selectivity of the bond-forming step.
In enamine catalysis , a chiral amine catalyst reacts with the ketone to form a chiral enamine. This enamine is the key nucleophilic species, and its specific conformation, influenced by the chiral scaffold of the catalyst, determines which face of the enamine attacks the electrophile. nih.gov For instance, in the organocatalytic fluorination of cyclohexanone, the catalyst controls the approach of the electrophilic fluorine source (e.g., NFSI) to the enamine double bond. nih.gov
In transition metal catalysis , a chiral ligand coordinates to the metal center, creating a chiral pocket. The substrate also coordinates to the metal, and the ligand environment forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov Computational studies on Ti-catalyzed asymmetric fluorination suggest that the stereochemical outcome is controlled by the parallel orientation of the substrate enolate and a naphthyl group of the chiral ligand, with the fluorine transfer occurring via a single-electron transfer mechanism. nih.gov
In dual-catalysis systems, such as the combined chiral anion phase-transfer and enamine catalysis, the mechanism is more complex. The chiral phase-transfer catalyst generates a chiral ion pair with the fluorinating agent, while the organocatalyst forms the chiral enamine. The enantioselectivity arises from the specific interaction between these two chiral entities in a matched pairing. nih.gov These mechanisms, whether involving covalent intermediates like enamines or well-defined coordination spheres, are the basis for the high levels of stereocontrol achieved in the synthesis of chiral fluorinated cyclic ketones.
Functional Group Interconversions and Derivatization for Target Molecule Synthesis
Once the this compound core has been synthesized, functional group interconversions (FGIs) and derivatization are critical for elaborating the structure into more complex target molecules. The ketone functionality itself is a versatile handle for a wide range of transformations.
The trifluoromethyl ketone can be reduced to the corresponding alcohol, often with high diastereoselectivity if other stereocenters are present. nih.gov This alcohol can then be further functionalized, for example, by conversion to an ether. nih.gov The ketone can also be converted into a dithiane, which is a useful synthetic intermediate for further C-C bond-forming reactions. nih.gov
Furthermore, the trifluoromethyl ketone moiety itself can be modified. For example, electrochemical hydrodefluorination can convert a trifluoromethyl ketone into a difluoromethyl ketone, providing access to a different class of fluorinated compounds. nih.gov The development of organocatalytic methods for the decarboxylative cyanomethylation of trifluoromethyl ketones opens a pathway to trifluoromethyl-substituted β-hydroxynitriles, which are valuable multifunctional tertiary alcohols. nih.govorganic-chemistry.org
The synthesis of trifluoromethyl ketones from other functional groups, such as carboxylic acids or esters, is also well-established. rsc.org These reactions, which include trifluoromethylation using reagents like TMSCF3, can be considered in the reverse direction as potential derivatization pathways from a ketone precursor. rsc.org Additionally, radical-based methods can be used to introduce the trifluoroacetonyl group into molecules, providing another route to functionalized trifluoromethyl ketones. rsc.org These diverse FGI reactions significantly expand the synthetic utility of this compound and its analogues as building blocks for more complex targets.
Reaction Chemistry and Transformational Pathways of 3 Trifluoromethyl Cyclohexanone
Reactions at the Carbonyl Center and Alpha-Positions
Nucleophilic Additions and Condensations
The carbonyl group in 3-(Trifluoromethyl)cyclohexanone is a prime target for nucleophilic addition. libretexts.org This fundamental reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation yields an alcohol. A wide array of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents) and hydrides, can participate in these additions. academie-sciences.fr The rate and reversibility of the addition depend on the nucleophile's basicity; strong nucleophiles like alkyl groups or hydrides typically add irreversibly, while weaker, more stable nucleophiles may add reversibly. masterorganicchemistry.com
The increased electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them highly reactive towards nucleophiles. nih.gov For instance, the addition of benzylboronic acid pinacol (B44631) ester to trifluoromethyl ketones, facilitated by additives like DABCO, proceeds in good yields to form the corresponding trifluoromethyl alcohols. nih.gov
Condensation reactions, which involve an initial nucleophilic addition followed by the elimination of a small molecule like water, are also common. Reactions with primary amines, for example, can lead to the formation of imines, which are valuable intermediates in further synthetic transformations. researchgate.net
Aldol-Type Reactions and Their Stereochemical Control
Aldol (B89426) reactions are crucial carbon-carbon bond-forming reactions that involve the addition of an enolate to a carbonyl compound. masterorganicchemistry.com In the context of this compound, these reactions can be used to introduce substituents at the alpha-position or to construct the substituted cyclohexanone (B45756) ring itself. The stereochemical outcome of these reactions—controlling the relative and absolute configuration of newly formed stereocenters—is a key challenge and a focus of intensive research. ijnrd.orgwiley-vch.de
Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of aldol reactions involving trifluoromethylated ketones. For example, enantioselective vinylogous aldol reactions, which extend the reactivity of an enolate through a conjugated system, have been developed to synthesize chiral tertiary trifluoromethyl carbinols with high diastereoselectivity and good enantioselectivity. nih.gov The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, can activate both the nucleophile and the electrophile to guide the stereochemical course of the reaction. nih.govrsc.org
A notable application is the enantioselective synthesis of β-CF3-cyclohexanones through a cascade Michael/aldol reaction. This approach uses a cinchona alkaloid-based primary amine to catalyze the reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, constructing the cyclohexanone core with high yields and excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov The reaction conditions can be tuned; for instance, the presence of an acidic co-catalyst like trifluoroacetic acid can favor a subsequent condensation to yield β-CF3-cyclohexenones. rsc.orgnih.gov
The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the diastereoselectivity of metal-enolate-based aldol reactions. masterorganicchemistry.com The stereochemical outcome is influenced by the steric bulk of the substituents, which prefer to occupy equatorial positions in the transition state to minimize steric strain. masterorganicchemistry.com
Table 1: Examples of Aldol-Type Reactions for Synthesis of CF3-Substituted Cyclohexanones
| Nucleophile/Precursor | Electrophile/Precursor | Catalyst/Conditions | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| 4,4,4-Trifluoroacetoacetates | α,β-Unsaturated enones | Cinchona alkaloid-based primary amine | β-CF3-cyclohexanones | 81–99% | 92–99% ee | rsc.orgnih.gov |
| 4,4,4-Trifluoroacetoacetates | α,β-Unsaturated enones | Cinchona alkaloid-based primary amine / TFA | β-CF3-cyclohexenones | 42–69% | 84–96% ee | rsc.orgnih.gov |
ee = enantiomeric excess, dr = diastereomeric ratio
Michael Addition Reactions and Conjugate Additions
The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comlibretexts.org This reaction is fundamental to the synthesis of various cyclohexanone derivatives, including this compound. beilstein-journals.org The driving force for this reaction is the formation of a strong carbon-carbon single bond. masterorganicchemistry.com
The synthesis of highly functionalized cyclohexanones can be achieved through cascade reactions initiated by a Michael addition. For example, the reaction of curcumins (as Michael donors) with arylidenemalonates in the presence of a phase-transfer catalyst results in a double Michael addition, where an initial intermolecular addition is followed by an intramolecular 6-endo-trig cyclization to form the cyclohexanone ring with high diastereoselectivity. beilstein-journals.org
Similarly, the construction of the this compound skeleton can be accomplished via an organocatalytic cascade Michael/aldol reaction, as mentioned previously. rsc.orgnih.gov In this sequence, the first step is the conjugate addition of an enolate derived from a trifluoroacetoacetate to an enone. rsc.orgnih.gov
The stereochemistry of conjugate additions can be controlled using chiral catalysts. Copper-catalyzed asymmetric conjugate addition of alkylzirconium reagents to α,β-unsaturated thioesters, for example, allows for the introduction of various functionalized alkyl groups with high yields and excellent enantioselectivity (over 92% ee). rsc.org While not directly on cyclohexanone, this methodology highlights the potential for stereocontrolled conjugate additions in related systems.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is generally considered stable, but it can participate in specific chemical transformations under certain conditions, offering pathways to further functionalize the molecule.
Defluorinative Reactions and Rearrangements
Recent advances in catalysis have enabled the selective functionalization of C-F bonds. Defluorinative reactions of trifluoromethyl groups, particularly in trifluoromethylarenes, have been achieved using palladium photoredox catalysis. chemrxiv.orgnih.govchemrxiv.org These multicomponent cascade reactions combine trifluoromethylarenes, dienes, and various nucleophiles to generate diverse difluoromethyl-containing compounds under mild, redox-neutral conditions. chemrxiv.orgnih.gov This strategy represents a potential pathway for modifying the trifluoromethyl group in this compound, transforming it into a difluoromethyl group while simultaneously introducing other functionalities. The proposed mechanism involves the generation of a transient aromatic difluoromethyl radical. chemrxiv.org
Rearrangement reactions can also be employed to transform related structures. For instance, a nih.govnih.gov-sigmatropic rearrangement has been utilized in the stereospecific synthesis of cyclohexenone acids. acs.org While this example doesn't start with a pre-formed cyclohexanone, it demonstrates a sophisticated rearrangement pathway for constructing the six-membered ring, a strategy that could be relevant in the broader synthetic context of trifluoromethyl-substituted carbocycles.
Solvolysis of the Trifluoromethyl Moiety and Mechanistic Insights
Under strongly basic conditions, the trifluoromethyl group can undergo solvolysis. Research on a related compound, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, showed that treatment with excess potassium hydroxide (B78521) in an alcohol solvent led to the solvolysis of the trifluoromethyl group. rsc.org This type of reaction suggests that the C-F bonds, while strong, can be cleaved under specific nucleophilic or basic conditions, leading to degradation or transformation of the trifluoromethyl moiety.
Mechanistic studies on the hydrolysis of trifluoromethylphenols (TFMPs) provide further insight. rsc.org While 3-TFMP was found to be stable against hydrolysis, other isomers reacted to form the corresponding hydroxybenzoic acids and fluoride (B91410). rsc.org High-resolution mass spectrometry identified a benzoyl fluoride intermediate, and computational studies suggested that the key defluorination step proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is driven by β-elimination. rsc.org The deprotonation of the parent molecule was found to be crucial for the hydrolysis to proceed. rsc.org Although this study focuses on aromatic systems, the mechanistic principles, particularly the potential for an E1cb-type defluorination pathway under basic conditions, could be relevant for understanding the stability and degradation of this compound.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,4,4-Trifluoroacetoacetates |
| Trifluoroacetic acid |
| β-CF3-cyclohexenones |
| Benzylboronic acid pinacol ester |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone |
| Potassium hydroxide |
| 3-Trifluoromethylphenol (3-TFMP) |
| Hydroxybenzoic acids |
Pericyclic Reactions and Molecular Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. rsc.org These reactions are characterized by their high stereospecificity and are often governed by the principles of orbital symmetry. rsc.org For this compound, these reactions offer pathways to structurally diverse products.
orgsyn.orgorgsyn.org-Sigmatropic Rearrangements for Cyclohexenone Acid Formation
While the initially proposed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is not a commonly observed transformation in organic chemistry and is likely a typographical error, the closely related and well-established orgsyn.orgorgsyn.org-sigmatropic rearrangement provides a powerful tool for the formation of cyclohexenone acids from cyclohexanone derivatives. A notable example is the oxy-Cope rearrangement, which can be applied to derivatives of this compound.
In a general sense, the synthesis of cyclohexenone acids can be achieved through a tandem reaction sequence. This process can be initiated by the reaction of a ketone with pyruvic acid in the presence of a base. acs.org The resulting intermediate can then undergo a orgsyn.orgorgsyn.org-sigmatropic rearrangement. acs.org For this compound, this would involve the formation of an enolate, followed by reaction with a suitable partner to create a divinyl ether-like intermediate. This intermediate would then undergo the orgsyn.orgorgsyn.org-sigmatropic rearrangement to furnish a new cyclic system, which upon further transformation, yields a cyclohexenone acid derivative. The electron-withdrawing nature of the trifluoromethyl group can be expected to influence the stability of the intermediates and the transition state energies of the rearrangement, potentially affecting reaction rates and yields.
A plausible reaction pathway, adapted from known procedures for other cyclohexanones, is outlined below:
| Step | Description | Reactants | Product |
| 1 | Enolate Formation | This compound, Base (e.g., NaOH) | Enolate of this compound |
| 2 | Hemiketal Formation | Enolate, Phenylpyruvic acid | Hemiketal intermediate |
| 3 | orgsyn.orgorgsyn.org-Sigmatropic Rearrangement | Hemiketal intermediate | Rearranged intermediate |
| 4 | Intramolecular Aldol Condensation | Rearranged intermediate | Cyclohexenone acid precursor |
| 5 | Dehydration | Cyclohexenone acid precursor | Final cyclohexenone acid product |
This table is a generalized representation based on known methodologies for cyclohexenone acid synthesis. acs.org
Ring-Opening and Ring-Expansion Reactions
The cyclic framework of this compound can be modified through ring-opening and ring-expansion reactions, leading to the formation of acyclic compounds or larger ring systems. These transformations are often driven by the release of ring strain or by the formation of more stable products.
Ring-Opening Reactions:
Ring-opening reactions of cyclohexanone derivatives can be initiated by various reagents and conditions. For instance, the cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur under specific oxidative or reductive conditions. While specific studies on this compound are limited, general principles suggest that the presence of the electron-withdrawing trifluoromethyl group could influence the regioselectivity of such reactions. For example, Baeyer-Villiger oxidation typically involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the substituted carbon would be influenced by the electronic effects of the trifluoromethyl group.
Visible-light-induced triple catalysis has been shown to effect the ring-opening cyanation of cyclopropyl (B3062369) ketones, a reaction that proceeds via selective cleavage of carbon-carbon bonds. rsc.org Although not directly a cyclohexanone, this methodology highlights the potential for radical-mediated ring-opening reactions that could be adapted to the this compound system.
Ring-Expansion Reactions:
Ring-expansion reactions provide a route to larger carbocycles, which are prevalent in many natural products and pharmaceuticals. A common method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyanohydrin with a reducing agent or the diazotization of an aminomethyl cycloalkanol. For this compound, this would lead to a 4-(trifluoromethyl)cycloheptanone.
More modern methods for ring expansion include reactions with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560), often catalyzed by Lewis acids. organic-chemistry.org For instance, the reaction of cyclic ketones with trimethylsilyldiazomethane in the presence of a scandium(III) triflate catalyst can yield ring-expanded silyl (B83357) enol ethers. organic-chemistry.org The trifluoromethyl group in the 3-position would be expected to influence the migratory aptitude of the adjacent carbons during the rearrangement, potentially leading to a mixture of regioisomeric products.
Redox Chemistry: Selective Reductions and Oxidations of the Cyclohexanone Framework
The carbonyl group of this compound is a key functional handle for a variety of redox transformations, allowing for the selective formation of alcohols or dicarboxylic acids.
Selective Reductions:
The reduction of the ketone functionality in this compound to the corresponding cyclohexanol (B46403) can be achieved using a variety of reducing agents. The stereochemical outcome of this reduction is of significant interest, as it can lead to either cis or trans isomers. The choice of reducing agent and reaction conditions can influence this selectivity.
For unhindered cyclohexanones, small hydride reagents like sodium borohydride (B1222165) (NaBH₄) tend to favor axial attack, leading to the equatorial alcohol as the major product. researchgate.net However, the bulky and electron-withdrawing trifluoromethyl group at the 3-position can exert significant steric and electronic effects, potentially altering the preferred direction of hydride attack. The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in equatorial attack, yielding the axial alcohol.
| Reducing Agent | Expected Major Product Stereochemistry |
| Sodium Borohydride (NaBH₄) | Potentially a mixture of axial and equatorial alcohols, with the ratio influenced by the CF₃ group. |
| Lithium Aluminum Hydride (LiAlH₄) | Similar to NaBH₄, but a more powerful reducing agent. |
| L-Selectride® | Likely to favor the formation of the axial alcohol due to equatorial attack. |
| Diisopinocampheylborane Derivatives | Can offer high stereoselectivity, with the outcome depending on the specific reagent. scholarsportal.info |
This table provides expected outcomes based on general principles of cyclohexanone reduction.
Oxidations:
Oxidative cleavage of the cyclohexanone ring can lead to the formation of dicarboxylic acids, which are important industrial chemicals. The oxidation of cyclohexanone itself is a key step in the production of adipic acid. mdpi.com The oxidation of this compound would be expected to yield trifluoromethyl-substituted dicarboxylic acids.
Various oxidizing agents and catalytic systems can be employed for this transformation, including nitric acid, hydrogen peroxide, and molecular oxygen in the presence of transition metal catalysts. mdpi.comresearchgate.net For example, the oxidation of cyclohexanone with hydrogen peroxide catalyzed by Dawson-type polyoxometalates has been shown to produce a mixture of mono- and di-acids. researchgate.net The presence of the trifluoromethyl group would likely influence the reaction pathway and product distribution due to its electronic and steric properties. The Co²⁺/Mn²⁺/NO₂ system has also been shown to be highly active in the oxidation of cyclic ketones with oxygen. mdpi.com
Spectroscopic and Crystallographic Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 3-(Trifluoromethyl)cyclohexanone, with ¹H, ¹³C, and ¹⁹F NMR each offering unique and complementary information. rsc.org
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the cyclohexanone (B45756) ring are influenced by the presence and orientation of the electron-withdrawing trifluoromethyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbonyl carbon typically appears as a downfield singlet, while the carbon bearing the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. The remaining methylene (B1212753) carbons of the ring exhibit signals in the aliphatic region.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.govazom.com It typically shows a singlet for the CF₃ group, with its chemical shift being highly sensitive to the local electronic environment. nih.gov This makes it a powerful tool for confirming the presence of the trifluoromethyl moiety and for studying conformational equilibria. nih.govdovepress.comuni.lu The chemical shift of the CF₃ group can be influenced by solvent polarity. dovepress.com
Conformational Analysis: NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is instrumental in determining the preferred conformation of the cyclohexanone ring. auremn.org.brcopernicus.orgmdpi.com Like other substituted cyclohexanones, this compound can exist in chair conformations with the trifluoromethyl group in either an axial or equatorial position. The relative populations of these conformers can be influenced by solvent and temperature. auremn.org.brresearchgate.net Advanced NMR techniques, in conjunction with theoretical calculations, can provide detailed insights into the dynamic equilibrium between these conformers. auremn.org.brcopernicus.orgmdpi.com
Below is a table summarizing typical NMR data for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| ¹H | 1.5 - 2.8 | Multiplet | |
| ¹³C (C=O) | ~208 | Singlet | |
| ¹³C (CH-CF₃) | ~40 | Quartet | ~28 |
| ¹³C (CH₂) | 20 - 45 | Triplet | |
| ¹⁹F | ~ -73 | Singlet |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₇H₉F₃O. rsc.org
Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. chemguide.co.uk The fragmentation pattern of this compound is characterized by specific losses of neutral fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for cyclic ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.eduwhitman.edu In the case of this compound, the loss of the trifluoromethyl group or other fragments from the ring can be observed. youtube.com The analysis of these fragmentation patterns helps to piece together the structure of the molecule. miamioh.eduyoutube.com
The following table outlines some predicted mass-to-charge ratios (m/z) for this compound and its fragments. uni.lu
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 167.06783 |
| [M+Na]⁺ | 189.04977 |
| [M-H]⁻ | 165.05327 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1715-1730 cm⁻¹. The exact position of this band can provide subtle clues about the conformation of the ring. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the fingerprint region, usually between 1100 and 1350 cm⁻¹. C-H stretching and bending vibrations of the cyclohexane (B81311) ring are also observed.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric stretching of the C-F bonds in the trifluoromethyl group is often a strong and characteristic Raman band.
A table summarizing the key vibrational frequencies is provided below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1715 - 1730 | Strong (IR) |
| C-F Stretch | 1100 - 1350 | Strong (IR) |
| C-H Stretch | 2850 - 3000 | Medium to Strong (IR, Raman) |
| C-H Bend | 1400 - 1475 | Medium (IR, Raman) |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Compound Characterization
When this compound is in a chiral, enantiomerically pure form (e.g., (R)- or (S)-3-(Trifluoromethyl)cyclohexanone), circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy become invaluable tools for its characterization. nih.govnih.gov
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The n→π* electronic transition of the carbonyl group in the cyclohexanone ring is inherently chiral when the ring is substituted asymmetrically. This transition gives rise to a characteristic CD signal, and the sign and magnitude of this signal (the Cotton effect) can be used to determine the absolute configuration of the chiral center. researchgate.net
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net Similar to CD, the ORD curve of a chiral ketone is dominated by the Cotton effect associated with the carbonyl chromophore. The shape and sign of the ORD curve provide information about the stereochemistry of the molecule. researchgate.net Both CD and ORD are sensitive to the conformational equilibrium of the cyclohexanone ring, as the spatial arrangement of the atoms significantly influences the chiroptical properties. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and electron distribution. mdpi.comnih.gov
For 3-(Trifluoromethyl)cyclohexanone, these calculations reveal its electronic structure, which is key to predicting its chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the carbonyl (C=O) group significantly influences the electronic landscape. The -CF3 group lowers the energy of the molecular orbitals, while the carbonyl group provides a low-energy LUMO localized on the C=O bond, making the carbonyl carbon a primary site for nucleophilic attack.
Table 1: Illustrative Calculated Electronic Properties of this compound
Note: These values are representative examples of what would be obtained from a typical DFT calculation (e.g., B3LYP/6-31G) and are for illustrative purposes.*
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; site of nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.1 D | Quantifies the polarity of the molecule. |
Conformational Analysis and Energy Landscapes of this compound Derivatives
The three-dimensional structure of this compound is not static. The cyclohexane (B81311) ring exists in various conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms. The substituent's position—axial or equatorial—greatly affects the molecule's stability.
Conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and the transition states that connect them. researcher.lifepatrinum.ch For this compound, the key equilibrium is between the two chair conformations where the -CF3 group is either in an axial or an equatorial position.
Due to the steric bulk of the trifluoromethyl group, the conformer with the -CF3 group in the equatorial position is significantly more stable. The axial conformer suffers from 1,3-diaxial interactions, which are repulsive steric interactions with the axial hydrogens on the same side of the ring. Theoretical calculations can precisely quantify this energy difference, known as the A-value. The unique electronic properties of the C-F bonds can also influence conformational preferences. st-andrews.ac.uk
Table 2: Hypothetical Relative Energies of this compound Conformers
Note: Energies are relative to the most stable conformer (Equatorial Chair) and are illustrative of typical computational results.
| Conformer | -CF3 Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair | Equatorial | 0.00 | >99 |
| Chair | Axial | 2.5 | <1 |
| Twist-Boat | - | ~5.5 | <<1 |
Mechanistic Elucidation of Reactions via Transition State Modeling
Theoretical modeling is invaluable for elucidating reaction mechanisms. By locating and characterizing the transition state (TS) structures for a proposed reaction pathway, chemists can calculate activation energies and gain a deeper understanding of how the reaction proceeds. researchgate.net
For this compound, a common reaction is the nucleophilic addition to the carbonyl carbon. Transition state modeling can be used to study this process in detail. For example, in the addition of a hydride reagent, calculations can map the energy profile as the nucleophile approaches the carbonyl group. This modeling can reveal whether the reaction is kinetically or thermodynamically controlled and how the -CF3 group influences the reaction rate and pathway. The electron-withdrawing nature of the -CF3 group can increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted cyclohexanone (B45756).
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predictions serve two main purposes: they aid in the interpretation of experimental spectra, and the comparison between calculated and experimental data serves as a validation of the computational model's accuracy.
For this compound, calculations can predict the characteristic C=O stretching frequency in the IR spectrum. The predicted value can be compared to the experimentally observed peak to confirm the structure. Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. The correlation between the computed and measured shifts helps in assigning the signals in complex spectra and confirming the molecule's conformational and electronic structure.
Table 3: Illustrative Comparison of Calculated and Experimental IR Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1725 | 1718 |
| C-F Stretch (symmetric) | 1150 | 1145 |
| C-F Stretch (asymmetric) | 1280 | 1275 |
Analysis of Noncovalent Interactions and Molecular Electrostatic Potential Surfaces
The molecular electrostatic potential (MESP) surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its noncovalent interactions. ias.ac.inresearchgate.netnih.gov The MESP maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netsemanticscholar.org
For this compound, the MESP surface would show a significant region of negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. This site is a primary hydrogen bond acceptor. The hydrogen atoms on the ring would exhibit positive potential. The highly electronegative fluorine atoms of the -CF3 group would also create a region of negative potential, influencing how the molecule interacts with other molecules, solvents, and biological receptors.
Stereochemical Outcome Prediction and Rationalization of Selectivity
Many reactions involving cyclic ketones are stereoselective, meaning one stereoisomer is formed in preference to another. Computational chemistry is a key tool for predicting and rationalizing these outcomes. nih.govresearchgate.net The reduction of the carbonyl group in this compound, for example, creates a new stereocenter, leading to cis and trans diastereomers.
The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different products. According to the Curtin-Hammett principle, the product ratio depends on the difference in the free energy of activation (ΔG‡) between these competing pathways. By modeling the transition states for nucleophilic attack from both axial and equatorial faces of the carbonyl group, the energy difference can be calculated. These calculations can explain, for instance, why bulky nucleophiles preferentially attack from the equatorial face to avoid steric hindrance, leading to the axial alcohol. chegg.comnih.gov
Table 4: Illustrative Calculated Energies for Diastereomeric Transition States in the Hydride Reduction of this compound
| Path of Attack | Product Alcohol | Relative TS Energy (kcal/mol) | Predicted Major Product |
| Axial Attack | Equatorial | 1.5 | No |
| Equatorial Attack | Axial | 0.0 | Yes |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly focusing on sustainable and environmentally friendly synthesis methods, and the production of 3-(Trifluoromethyl)cyclohexanone is no exception. Green chemistry principles are being applied to reduce the environmental impact of its synthesis. rasayanjournal.co.in This includes the use of safer solvents, minimizing hazardous byproducts, and developing more energy-efficient reaction conditions. rasayanjournal.co.inejcmpr.com For instance, researchers are exploring the use of ball milling, a mechanical method that can create amorphous mixtures of reactants, thereby increasing the surface area for reaction and often eliminating the need for solvents. rasayanjournal.co.in Another promising avenue is the use of ionic liquids, which are often considered "green solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in
Recent studies have demonstrated the potential of electrochemical methods for trifluoromethylation, offering a green and scalable platform for creating trifluoromethylated compounds. rsc.orgrsc.org These methods often use inexpensive and readily available reagents like sodium trifluoromethanesulfonate (B1224126) or trifluoroacetic acid as the trifluoromethyl source and can proceed under mild conditions without the need for additional oxidants. rsc.orgnih.gov Such electrochemical approaches align with the principles of green chemistry by reducing waste and avoiding harsh reagents. rsc.org
Exploration of Novel Catalytic Systems for Transformations
The transformation of this compound and related compounds is being revolutionized by the discovery of novel catalytic systems. Catalysis is a cornerstone of modern chemical synthesis, enabling faster, more selective, and more efficient reactions. chemscene.com Researchers are actively investigating new catalysts to facilitate various transformations involving the trifluoromethyl group.
For example, palladium-catalyzed trifluoromethylation of aryl bromides has been successfully achieved in micellar media, leading to improved yields for compounds with various functional groups, including ketones. rsc.org Furthermore, the catalytic hydrogenation of phenolic compounds, which can be precursors to cyclohexanones, is being studied using dual-function catalysts that combine metal and acid sites. rsc.org The choice of catalyst, such as Pd/C combined with different zeolites, can significantly influence the selectivity of the hydrogenation process. rsc.org The development of superhydrophobic ruthenium catalysts has also shown high efficiency in the hydrogenation of phenol (B47542) under mild aqueous conditions, a process relevant to the synthesis of cyclohexanone (B45756) derivatives. mdpi.com
Application in Materials Science and Polymer Chemistry
The unique properties imparted by the trifluoromethyl group make this compound an attractive building block for new materials and polymers. Trifluoromethyl groups can enhance thermal stability, chemical resistance, and other desirable properties in polymers. koreascience.kr
Research into polyhydroxyamides containing trifluoromethyl groups has shown their potential as new flame-retardant polymers. koreascience.kr Studies on model compounds have revealed that the way the trifluoromethyl group is incorporated into the polymer backbone influences its properties, such as its ability to cyclize upon heating. koreascience.kr Additionally, the self-polymerization of cyclohexanone is being explored to develop synthetic resins for coating applications. researchgate.net By incorporating monomers like methylcyclohexanone or cyclopentanone, researchers can tailor the properties of the resulting resins. researchgate.net The introduction of fluorine-containing moieties, such as those derived from this compound, could lead to polymers with enhanced performance characteristics.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering significant advantages in terms of efficiency, safety, and scalability. researchgate.netresearchgate.net These technologies are particularly well-suited for the synthesis and optimization of complex molecules like this compound and its derivatives.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yield. soci.orgumontreal.ca It is considered a greener alternative to traditional batch chemistry as it can minimize hazardous intermediates and byproducts. researchgate.net The integration of flow chemistry with automated systems, including real-time analysis using techniques like LC/MS, enables rapid optimization of reaction conditions. soci.orgyoutube.com This approach is being applied to a wide range of chemical transformations, and its application to the synthesis of trifluoromethylated compounds holds great promise for accelerating discovery and development. researchgate.net
Computational Design and High-Throughput Screening for New Derivatives
Computational tools are playing an increasingly vital role in the discovery and design of new molecules. High-throughput computational screening (HTCS) allows for the rapid virtual evaluation of vast numbers of chemical compounds, significantly accelerating the identification of promising candidates for various applications. nih.gov
In the context of this compound, computational methods can be used to design new derivatives with specific desired properties. nih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore modeling can predict the biological activity and physicochemical properties of new compounds. nih.gov For nanoporous materials, which have applications in catalysis and separations, computational screening is an efficient way to identify the best-performing structures from a vast number of possibilities. rsc.orgresearchgate.net By applying these computational approaches to derivatives of this compound, researchers can efficiently explore the chemical space and guide the synthesis of new molecules with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)cyclohexanone, and how do reaction parameters influence yield?
- Methodology : Fluorination of cyclohexanone derivatives using Et₃N·3HF at elevated temperatures (140°C for 18 hours) is a key step for introducing the trifluoromethyl group, as demonstrated in fluorinated cyclohexane syntheses . Subsequent reduction of intermediates with NaBH₄ and NiCl₂·6H₂O in methanol at 0°C to room temperature achieves ~65% yield for analogous compounds, though steric hindrance from the trifluoromethyl group may require optimization of stoichiometry (e.g., excess reducing agents) . Purity can be monitored via ¹H NMR, with characteristic shifts for the trifluoromethyl group (δ ~2.2–2.4 ppm in similar compounds) .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : The trifluoromethyl group induces deshielding in adjacent protons. For example, protons on the cyclohexane ring near the CF₃ group typically appear as complex multiplets in δ 1.8–2.4 ppm, while the carbonyl proton (if present in intermediates) may resonate at δ ~2.6–2.8 ppm .
- ¹³C NMR : The CF₃ carbon appears as a quartet (¹JCF ≈ 270–290 Hz) near δ 125–130 ppm. The carbonyl carbon (C=O) is typically observed at δ ~210–215 ppm .
- Purity Check : Integration ratios in ¹H NMR and absence of extraneous peaks (e.g., residual solvents or byproducts) are critical.
Q. What safety protocols are essential for handling this compound in the lab?
- Handling : Classified as a flammable liquid (UN Transport Class 3), it requires storage in flame-proof cabinets and use of anti-static equipment .
- PPE : Nitrile gloves, lab coats, and eye protection are mandatory. Fume hoods should be used to avoid inhalation of vapors.
- Waste Disposal : Incineration in approved facilities is recommended due to potential fluorine-containing byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence stereochemical outcomes in nucleophilic additions to this compound?
- Mechanistic Insight : The strong electron-withdrawing effect of CF₃ increases the electrophilicity of the carbonyl carbon, favoring axial attack in nucleophilic additions (e.g., hydride reductions). Computational studies on cyclohexanone analogs show axial approach dominance (~90% selectivity) due to reduced torsional strain and electronic stabilization of transition states .
- Experimental Validation : Reduction with NaBH₄/NiCl₂ may yield axial alcohols preferentially. Stereochemical assignments can be confirmed via NOESY NMR or chiral chromatography .
Q. Which catalytic systems enable selective hydrogenation of trifluoromethyl-substituted aromatic precursors to this compound derivatives?
- Catalytic Design : Pd@mpg-C₃N₄ (mesoporous graphitic carbon nitride) achieves >99% selectivity in phenol-to-cyclohexanone hydrogenation under mild conditions (65°C, aqueous media). For trifluoromethyl-substituted analogs, adjusting catalyst loading (e.g., 2–5 wt% Pd) and H₂ pressure (1–3 atm) may mitigate deactivation by fluorine .
- Byproduct Mitigation : Monitor for over-reduction to cyclohexanol or ring-opening products using GC-MS or in situ FTIR .
Q. What are the dominant byproducts in oxidation/reduction reactions of this compound, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
